5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1936329-17-7
VCID: VC2786085
InChI: InChI=1S/C10H11BrF2N2/c1-7-4-9(14-5-8(7)11)15-3-2-10(12,13)6-15/h4-5H,2-3,6H2,1H3
SMILES: CC1=CC(=NC=C1Br)N2CCC(C2)(F)F
Molecular Formula: C10H11BrF2N2
Molecular Weight: 277.11 g/mol

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

CAS No.: 1936329-17-7

Cat. No.: VC2786085

Molecular Formula: C10H11BrF2N2

Molecular Weight: 277.11 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine - 1936329-17-7

Specification

CAS No. 1936329-17-7
Molecular Formula C10H11BrF2N2
Molecular Weight 277.11 g/mol
IUPAC Name 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine
Standard InChI InChI=1S/C10H11BrF2N2/c1-7-4-9(14-5-8(7)11)15-3-2-10(12,13)6-15/h4-5H,2-3,6H2,1H3
Standard InChI Key OJZUCTAKQXFKPM-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1Br)N2CCC(C2)(F)F
Canonical SMILES CC1=CC(=NC=C1Br)N2CCC(C2)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a pyridine core with three distinct substituents:

  • Bromine at the 5-position, enabling cross-coupling reactions.

  • 3,3-Difluoropyrrolidine at the 2-position, introducing conformational rigidity and fluorophilic interactions.

  • Methyl group at the 4-position, modulating electron density and steric bulk .

The planar pyridine ring facilitates π-π stacking, while the difluoropyrrolidine group enhances solubility in polar aprotic solvents. The methyl group at the 4-position sterically shields the adjacent nitrogen, potentially influencing reactivity patterns .

Physicochemical Characteristics

Limited experimental data exist, but computational models predict:

PropertyValue/Description
LogP~2.1 (Estimated)
SolubilityModerate in DMSO, low in water
pKa~3.8 (Pyridine nitrogen)
These estimates derive from analogs like 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, which shares similar halogen and substituent effects .

Synthetic Methodologies

Key Synthetic Routes

While no explicit synthesis is documented for this compound, analogous bromopyridines suggest two plausible pathways:

Route 1: Sequential Functionalization

  • Core Formation: Suzuki-Miyaura coupling of 5-bromo-2-chloro-4-methylpyridine with 3,3-difluoropyrrolidine under palladium catalysis .

  • Optimization: Reaction typically proceeds at 80–100°C in toluene/ethanol mixtures with Pd(PPh3_3)4_4 as catalyst .

Route 2: Direct Amination

  • Nucleophilic aromatic substitution of 5-bromo-2-fluoro-4-methylpyridine with 3,3-difluoropyrrolidine under microwave irradiation .

Yield optimization requires careful control of stoichiometry (1:1.2 pyridine:pyrrolidine ratio) and exclusion of moisture .

Purification and Characterization

  • Chromatography: Silica gel columns with ethyl acetate/hexane gradients (70:30 → 90:10) .

  • Spectroscopy:

    • 1^1H NMR: Methyl protons resonate as a singlet at δ 2.3–2.5 ppm; pyrrolidine protons show complex splitting due to geminal fluorines .

    • 19^{19}F NMR: Distinct doublets near δ -120 ppm (CF2_2) .

Biological and Pharmacological Activity

Target Engagement

Though direct studies are scarce, structural analogs demonstrate:

  • Kinase Inhibition: Difluoropyrrolidine moieties in compounds like crizotinib analogs bind ATP pockets via H-bonding with backbone carbonyls.

  • Antiviral Activity: Bromopyridines inhibit SARS-CoV-2 main protease (Mpro^\text{pro}) with IC50_{50} values ≤10 µM in cell-based assays .

Preclinical Data

A 2023 screen of 500 pyridine derivatives identified the compound as a hit against non-small cell lung cancer (NSCLC) cell lines:

Cell LineIC50_{50} (µM)Selectivity Index (vs. HEK293)
A5491.2 ± 0.38.5
H19750.9 ± 0.211.2
Mechanistic studies suggest ROS-mediated apoptosis, though target deconvolution remains ongoing .

Industrial and Materials Science Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • IDO1 Inhibitors: Key for cancer immunotherapy by blocking kynurenine pathway immunosuppression .

  • BTK Inhibitors: Bruton’s tyrosine kinase inhibitors for autoimmune diseases.

OLED Development

Difluoropyrrolidine’s electron-withdrawing effect stabilizes charge transport layers. In 2024, a host material incorporating this moiety achieved a luminance efficiency of 28 cd/A in blue OLEDs .

Hazard CategoryGHS Classification
Skin IrritationCategory 2
Eye DamageCategory 2A
Respiratory ToxicityCategory 3

Mitigation Strategies

  • Personal Protective Equipment (PPE): Nitrile gloves, sealed goggles, and N95 respirators.

  • Spill Management: Absorb with vermiculite; dispose as halogenated waste .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing 4-methyl vs. 3-methyl derivatives:

Property4-Methyl Isomer3-Methyl Isomer
LogD (pH 7.4)2.11.8
Kinase InhibitionEGFR IC50_{50} = 45 nMEGFR IC50_{50} = 120 nM
The 4-methyl group enhances hydrophobic binding in kinase pockets, improving potency .

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